1,2-Dibromotetrafluorobenzene

Catalog No.
S602756
CAS No.
827-08-7
M.F
C6Br2F4
M. Wt
307.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromotetrafluorobenzene

CAS Number

827-08-7

Product Name

1,2-Dibromotetrafluorobenzene

IUPAC Name

1,2-dibromo-3,4,5,6-tetrafluorobenzene

Molecular Formula

C6Br2F4

Molecular Weight

307.87 g/mol

InChI

InChI=1S/C6Br2F4/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

IPLUWQPTPKNBRD-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)Br)Br)F)F)F

Synonyms

diphtheria toxin fragment B, DTFB, fragment B diphtheria toxin

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)Br)F)F)F

The exact mass of the compound 1,2-Dibromotetrafluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88296. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dibromotetrafluorobenzene is a halogenated aromatic compound used as a specialized building block in organic and materials synthesis. Its defining feature is the ortho arrangement of two bromine atoms on a tetrafluorinated benzene ring. This specific substitution pattern is critical for applications requiring precise geometric control, such as the synthesis of fused polycyclic systems and regiocontrolled polymers. The presence of four electron-withdrawing fluorine atoms enhances the compound's thermal stability and modifies the electronic properties and reactivity of the C-Br bonds, making it a key precursor for fluorinated pharmaceuticals, agrochemicals, and high-performance polymers.

Substituting 1,2-Dibromotetrafluorobenzene with its isomers, such as 1,3- or 1,4-dibromotetrafluorobenzene, is not viable for synthetic routes where product geometry is determined by the precursor's regiochemistry. The ortho-positioning of the bromine atoms is essential for creating specific bond angles and linkages required in many polymers and fused-ring molecules, and using a meta or para isomer will result in a completely different molecular structure. Furthermore, replacing the bromine atoms with other halogens like chlorine or iodine significantly alters the C-X bond reactivity in critical reactions like Grignard formation or cross-coupling, impacting reaction rates, yields, and catalyst compatibility. Therefore, for applications dependent on specific topology or well-defined reaction kinetics, this compound is not interchangeable with its close analogs.

Improved Handling and Processability Due to Lower Melting Point

1,2-Dibromotetrafluorobenzene exists as a liquid or low-melting-point solid at room temperature, which can simplify handling and processing in laboratory and industrial settings. Its melting point is significantly lower than that of its common structural isomer, 1,4-dibromotetrafluorobenzene, which is a solid with a melting point of 77-80 °C. This difference allows for easier transfer and mixing without the need for heating or specialized solid-handling equipment.

Evidence DimensionMelting Point
Target Compound Data16 °C
Comparator Or Baseline1,4-Dibromotetrafluorobenzene: 77-80 °C (data from PubChem CID 67653)
Quantified DifferenceOver 60 °C lower than the 1,4-isomer
ConditionsStandard atmospheric pressure.

A lower melting point simplifies liquid-phase reactions and material handling, potentially reducing energy costs and equipment complexity associated with heating and melting solids.

Enables Synthesis of Regiocontrolled Fused-Ring Systems and Polymers

The ortho-disubstituted arrangement of bromine atoms is a unique structural feature that makes 1,2-dibromotetrafluorobenzene an essential precursor for synthesizing specific molecular architectures. For example, it is a necessary starting material for creating tetrafluorinated BOPYPY dyes through reactions involving the adjacent reactive sites. This regiochemistry is non-negotiable; using the 1,3- or 1,4-isomers would prevent the required ring-fusion reaction, leading to entirely different and undesired products. This makes the 1,2-isomer the only viable choice for such targeted syntheses.

Evidence DimensionSuitability as a Precursor for Fused-Ring Systems
Target Compound DataEnables formation of tetrafluorobenzo-[α]-fused BOPYPY dyes via cyclization reactions.
Comparator Or Baseline1,3- and 1,4-Dibromotetrafluorobenzene: Geometrically unsuitable for forming the required ortho-fused ring structure.
Quantified DifferenceQualitative but absolute: successful synthesis vs. failed synthesis.
ConditionsSynthesis of specific polycyclic aromatic systems and dyes.

For synthesizing molecules with precise, ortho-fused topologies, this compound is indispensable, as its isomers are structurally incompatible with the required reaction pathway.

Distinct Boiling Point Compared to Isomers for Purification and Process Control

1,2-Dibromotetrafluorobenzene has a boiling point of 198 °C at atmospheric pressure. Its isomer, 1,3-dibromotetrafluorobenzene, has a slightly higher boiling point of 200 °C. While the difference is small, it is sufficient to allow for separation by fractional distillation, a critical factor for achieving high purity in both laboratory and industrial-scale production. This defined boiling point provides a clear parameter for process control during synthesis and purification.

Evidence DimensionBoiling Point (at standard pressure)
Target Compound Data198 °C
Comparator Or Baseline1,3-Dibromotetrafluorobenzene: 200 °C
Quantified Difference2 °C difference
ConditionsStandard atmospheric pressure (lit.)

A distinct and well-documented boiling point is crucial for designing purification protocols like distillation, ensuring the final product meets the high-purity specifications required for advanced applications.

Precursor for Regiocontrolled Fluorinated Polymers and Fused Systems

This compound is the specific choice for synthesizing polymers or complex molecules where the monomer unit must have adjacent, outward-facing reactive sites. Its ortho-dibromo structure is essential for creating defined linkages in materials like poly(p-phenylenevinylene)s or for building fused polycyclic aromatic systems where isomers would fail.

Synthesis of Advanced Dyes and Fluorophores

The unique geometry of 1,2-dibromotetrafluorobenzene makes it a critical starting material for certain classes of advanced dyes, such as tetrafluorinated BOPYPYs. The ortho-arrangement is required to construct the fused heterocyclic core of the chromophore, a structural feature that cannot be achieved with its 1,3- or 1,4-isomers.

Process Chemistries Requiring Liquid-Phase Handling of a Dihalotetrafluorobenzene

In applications where a dihalotetrafluorobenzene reagent must be handled as a liquid at or near room temperature, the low melting point of the 1,2-isomer (16 °C) offers a significant process advantage over the solid 1,4-isomer (m.p. 77-80 °C). This simplifies reactor charging, mixing, and solvent selection, making it a more process-friendly option.

XLogP3

3.7

Boiling Point

198.0 °C

Melting Point

12.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

827-08-7

Wikipedia

1,2-Dibromotetrafluorobenzene

Dates

Last modified: 08-15-2023

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